Chk2 Inhibitor
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Overview
Description
Chk2 Inhibitor is an indole derivative of Hymenialdisine, a natural product isolated from marine sponges. This compound is a potent inhibitor of various kinases, including MEK-1, glycogen synthase kinase-3β, and casein kinase I. It also exhibits inhibition of the G2 cell cycle checkpoint at micromolar concentrations .
Preparation Methods
The synthesis of Chk2 Inhibitor involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents, including dimethylformamide and dichloromethane .
This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity .
Chemical Reactions Analysis
Chk2 Inhibitor undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles like sodium azide or potassium cyanide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chk2 Inhibitor has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: The compound is employed in cell cycle studies due to its ability to inhibit the G2 checkpoint.
Medicine: this compound is investigated for its potential therapeutic applications in cancer treatment, given its kinase inhibitory properties.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Chk2 Inhibitor exerts its effects by inhibiting various kinases. It competes with ATP for binding to the active site of these kinases, thereby preventing their phosphorylation activity. The molecular targets include MEK-1, glycogen synthase kinase-3β, and casein kinase I. The inhibition of these kinases disrupts cell signaling pathways, leading to cell cycle arrest at the G2 checkpoint .
Comparison with Similar Compounds
Chk2 Inhibitor is unique due to its high selectivity and potency as a kinase inhibitor. Similar compounds include:
Hymenialdisine: The parent compound, which also inhibits kinases but with lower selectivity.
Debromohymenialdisine: A derivative with similar kinase inhibitory properties but different pharmacokinetic profiles.
Other indole derivatives: Compounds with similar structures but varying degrees of kinase inhibition .
Properties
IUPAC Name |
5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPRPGFGRQXDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.